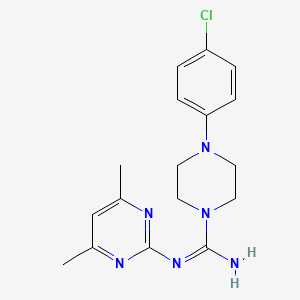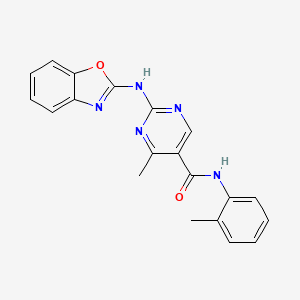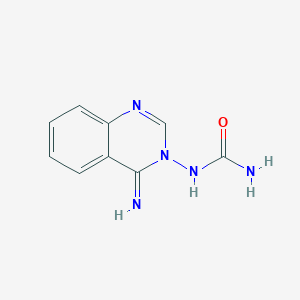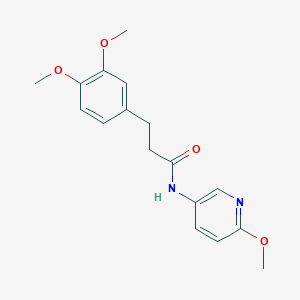
4-(4-Chlorophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known by its IUPAC name 4-(4-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)tetrahydro-1H-pyrazine-1-carboximidamide , belongs to the class of carboximidamides. Let’s break down its structure:
Structure:C16H20ClN5
- The 4-(4-chlorophenyl) group contributes to its aromatic character.
- The pyrimidinyl moiety adds heterocyclic properties.
- The tetrahydro-1H-pyrazine-1-carboximidamide portion contains an imidamide functional group.
Preparation Methods
Synthetic Routes:
Synthesis from 4-Chloroaniline and 4,6-Dimethylpyrimidine:
- Industrial-scale production typically involves continuous-flow processes or batch reactions.
- Optimization of reaction conditions, solvent choice, and catalysts ensures high yield and purity.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, converting the imidamide group to other functional groups.
Reduction: Reduction of the chlorophenyl group may yield amines or other derivatives.
Substitution: The chlorophenyl group can be substituted with various substituents.
Common Reagents: Sodium hydroxide, reducing agents (e.g., lithium aluminum hydride), and various electrophiles.
Major Products: Diverse products arise from these reactions, depending on reaction conditions.
Scientific Research Applications
Medicinal Chemistry: Investigated as a potential drug candidate due to its unique structure.
Pesticide Research: May exhibit pesticidal properties.
Biological Studies: Used to probe biological pathways or as a molecular probe.
Mechanism of Action
Molecular Targets: Interaction with specific receptors or enzymes.
Pathways: Modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds: Compare with related carboximidamides or heterocyclic compounds.
Uniqueness: Highlight its distinct features, such as the chlorophenyl group.
: IUPAC name: 4-(4-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)tetrahydro-1H-pyrazine-1-carboximidamide. ChemSpider. Link : B. S. Patro, et al. (2017). Synthesis and biological evaluation of novel 1,3,5-trisubstituted pyrazolines as potential antimicrobial agents. European Journal of Medicinal Chemistry, 126, 1-12. : M. A. El-Apasery, et al. (2010). Synthesis and antitumor activity of some new pyrazole, pyrazoline, pyrimidine and pyrimidinone derivatives. European Journal of Medicinal Chemistry, 45(5), 2069-2078.
Properties
Molecular Formula |
C17H21ClN6 |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboximidamide |
InChI |
InChI=1S/C17H21ClN6/c1-12-11-13(2)21-17(20-12)22-16(19)24-9-7-23(8-10-24)15-5-3-14(18)4-6-15/h3-6,11H,7-10H2,1-2H3,(H2,19,20,21,22) |
InChI Key |
DGUSTVDNIPTIPJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\N2CCN(CC2)C3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-{4-[(6-Bromohexyl)oxy]phenyl}-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B11031910.png)
![2-[(2-furylmethyl)amino]-5-isopentyl-6-methyl-4(3H)-pyrimidinone](/img/structure/B11031922.png)
![N-(4-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11031927.png)
![2-({2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B11031932.png)
![N-benzyltetrazolo[5,1-a]phthalazin-6-amine](/img/structure/B11031933.png)
![Ethyl 4-{[8-fluoro-4,4-dimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolan-5-yliden)-4H-pyrrolo[3,2,1-IJ]quinolin-6(2H)-YL]methyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B11031935.png)
![(1E)-8-ethoxy-1-[(4-ethoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031936.png)

![2-Amino-5-isopentyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B11031944.png)


![1-[4-Hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]-3-(2-methoxyphenyl)guanidine](/img/structure/B11031959.png)


